LYG-202

Beschreibung

Eigenschaften

IUPAC Name |

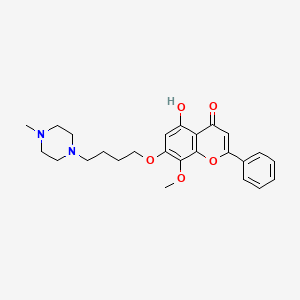

5-hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-26-11-13-27(14-12-26)10-6-7-15-31-22-17-20(29)23-19(28)16-21(18-8-4-3-5-9-18)32-25(23)24(22)30-2/h3-5,8-9,16-17,29H,6-7,10-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGYSEWPMDWBIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCCOC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Anti-Angiogenic Properties of LYG-202 in Endothelial Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

LYG-202, a synthetic flavonoid derivative, has demonstrated significant anti-angiogenic properties by targeting key signaling pathways within endothelial cells. This technical guide provides an in-depth analysis of the molecular mechanisms of action of this compound, focusing on its inhibitory effects on the CXCL12/CXCR7 and VEGF/VEGFR-2 signaling cascades. Detailed experimental protocols for assessing the anti-angiogenic effects of this compound and a summary of quantitative data from relevant studies are presented to facilitate further research and development in this area.

Core Mechanism of Action

This compound exerts its anti-angiogenic effects in endothelial cells primarily through the dual inhibition of two critical signaling pathways: the CXCL12/CXCR7 axis and the VEGF/VEGFR-2 pathway. These pathways are integral to endothelial cell proliferation, migration, and tube formation, which are all crucial steps in the process of angiogenesis.

Inhibition of the CXCL12/CXCR7 Signaling Pathway

This compound has been shown to disrupt the communication between tumor cells and endothelial cells by targeting the CXCL12/CXCR7 axis.[1][2] Under hypoxic conditions, often found in the tumor microenvironment, breast cancer cells secrete Chemokine (C-X-C motif) ligand 12 (CXCL12). This chemokine binds to its receptor, CXCR7, on endothelial cells, triggering a signaling cascade that promotes angiogenesis.

This compound intervenes in this process by:

This dual action leads to the suppression of downstream signaling molecules, including ERK, AKT, and NF-κB.[1][2] The inhibition of this pathway ultimately results in decreased expression of matrix metalloproteinases (MMP-2 and MMP-9) and RhoA, alongside an increased expression of VE-cadherin, leading to reduced endothelial cell migration and enhanced cell adhesion.[1][2]

Inhibition of the VEGF/VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key players in angiogenesis. The binding of VEGF to VEGFR-2 on endothelial cells initiates a signaling cascade that is fundamental for the proliferation and migration of these cells.

This compound has been demonstrated to potently inhibit VEGF-induced angiogenesis by:

-

Suppressing the tyrosine phosphorylation of VEGFR-2 .[3]

This inhibition prevents the activation of downstream signaling kinases, including Akt, extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (MAPK).[3] The blockade of these pathways leads to the inhibition of VEGF-stimulated migration and tube formation of human umbilical vein endothelial cells (HUVECs).[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of this compound on endothelial cell functions.

| Parameter | Cell Line | Treatment | Concentration of this compound | Result | Reference |

| Cell Migration | HUVEC | VEGF-stimulated | 1 µM | Significant inhibition | [3] |

| EA.hy926 | Conditioned media from MDA-MB-231 cells | Not specified | Reduced migration distance | [1][2] | |

| Tube Formation | HUVEC | VEGF-stimulated | 1 µM | Significant inhibition | [3] |

| Protein Expression | EA.hy926 | Conditioned media from MDA-MB-231 cells | Not specified | Decreased CXCR7, MMP-2, MMP-9, RhoA; Increased VE-cadherin | [1][2] |

| Protein Phosphorylation | HUVEC | VEGF-stimulated | Not specified | Decreased p-VEGFR-2, p-Akt, p-ERK, p-p38 | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the studies on this compound are provided below.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay is used to assess the effect of this compound on the migration of endothelial cells.

Protocol:

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in a 6-well plate and culture until they form a confluent monolayer.

-

Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any detached cells.

-

Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.

-

Incubation and Imaging: Incubate the plates at 37°C in a 5% CO2 incubator. Capture images of the wound at 0 hours and after a specified time (e.g., 24 hours) using an inverted microscope.

-

Analysis: Measure the area of the wound at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to determine the extent of cell migration.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Protocol:

-

Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. a

-

Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Cell Seeding: Harvest HUVECs and resuspend them in culture medium containing this compound or vehicle control.

-

Plating: Seed the HUVECs onto the surface of the solidified Matrigel at a density of 1.5 x 10^4 cells per well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.

-

Imaging and Analysis: Observe and photograph the formation of tube-like structures using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using specialized software.

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to determine the effect of this compound on the expression levels and phosphorylation status of key signaling proteins.

Protocol:

-

Cell Treatment and Lysis: Treat endothelial cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody specific for the protein of interest (e.g., anti-p-VEGFR-2, anti-CXCR7, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising anti-angiogenic agent that acts on endothelial cells through the inhibition of the CXCL12/CXCR7 and VEGF/VEGFR-2 signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound in diseases characterized by pathological angiogenesis, such as cancer. The detailed understanding of its mechanism of action will facilitate the design of future studies to fully elucidate its clinical potential.

References

- 1. This compound inhibits activation of endothelial cells and angiogenesis through CXCL12/CXCR7 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound, a newly synthesized flavonoid, exhibits potent anti-angiogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Flavonoid LYG-202: Chemical Structure, Anti-Angiogenic, and Anti-Tumor Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

LYG-202 is a novel, synthetically developed flavonoid derivative distinguished by a piperazine substitution. It has demonstrated significant potential as an anti-cancer agent through its potent anti-angiogenic and pro-apoptotic activities. This technical guide provides a comprehensive overview of the chemical structure of this compound and elucidates its core mechanisms of action. It focuses on its inhibitory effects on critical signaling pathways involved in tumor angiogenesis and growth, namely the Vascular Endothelial Growth Factor (VEGF) and the C-X-C Motif Chemokine Ligand 12 (CXCL12)/C-X-C Motif Chemokine Receptor 7 (CXCR7) signaling cascades. This document is intended to serve as a detailed resource, presenting key quantitative data and experimental methodologies to facilitate further research and development of this compound as a potential therapeutic agent.

Chemical Structure of this compound

This compound is a flavonoid, a class of naturally occurring compounds with a characteristic fifteen-carbon skeleton (C6-C3-C6). The fundamental structure of flavonoids consists of two benzene rings (A and B) linked by a three-carbon chain that forms a heterocyclic pyran ring (C).

The precise chemical identity of this compound is 5-hydroxy-8-methoxy-7-(4-(4-methylpiperazin-1-yl) butoxy)-2-phenyl-4H-chromen-4-one . Its molecular formula is C25H30N2O5 . The presence of the piperazine moiety is a key structural feature that contributes to its biological activity.

| Property | Value |

| IUPAC Name | 5-hydroxy-8-methoxy-7-(4-(4-methylpiperazin-1-yl) butoxy)-2-phenyl-4H-chromen-4-one |

| Molecular Formula | C25H30N2O5 |

| Molecular Weight | 454.52 g/mol |

| Class | Flavonoid (Flavone) |

| Key Structural Features | Flavone backbone, Piperazine substitution |

Core Mechanism of Action: Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. This compound exerts its potent anti-tumor effects primarily by inhibiting angiogenesis through the modulation of key signaling pathways in endothelial cells.

Inhibition of the VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a pivotal regulator of angiogenesis. It initiates a signaling cascade by binding to its receptor, VEGFR-2, on endothelial cells, leading to their proliferation, migration, and tube formation. This compound has been shown to effectively suppress this pathway.[1]

Signaling Pathway Diagram:

References

In Vivo Anti-Angiogenic Activity of LYG-202: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis.[1][2] The dependency of tumors on a dedicated blood supply for oxygen and nutrients has made anti-angiogenic therapy a cornerstone of modern cancer treatment.[3] LYG-202, a novel synthetic flavonoid with a piperazine substitution, has emerged as a promising anti-angiogenic agent.[4][5] Preclinical studies demonstrate that this compound exerts potent anti-angiogenic and anti-tumor effects both in vitro and in vivo.[5][6]

This technical guide provides an in-depth overview of the in vivo anti-angiogenic activity of this compound. It details the compound's mechanisms of action, summarizes key quantitative data from pivotal preclinical models, and provides comprehensive, representative protocols for the core experimental assays used to validate its efficacy.

Core Mechanisms of Anti-Angiogenic Action

This compound inhibits angiogenesis by modulating at least two distinct signaling pathways crucial for endothelial cell function and vascular development.

Inhibition of the VEGF/VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (KDR/Flk-1), represent a primary axis for stimulating angiogenesis.[1] this compound directly interferes with this pathway by suppressing the VEGF-induced tyrosine phosphorylation of VEGFR-2.[5] This initial blockade prevents the activation of critical downstream protein kinases, including Akt, extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (MAPK), ultimately halting the signaling cascade that promotes endothelial cell migration and proliferation.[5][7]

References

- 1. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 2. saudijournals.com [saudijournals.com]

- 3. Pro- and Antiangiogenic Factors in Gliomas: Implications for Novel Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits activation of endothelial cells and angiogenesis through CXCL12/CXCR7 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a newly synthesized flavonoid, exhibits potent anti-angiogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound exerts antitumor effect on PI3K/Akt signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a Newly Synthesized Flavonoid, Exhibits Potent Anti-angiogenic Activity In Vitro and In Vivo [jstage.jst.go.jp]

LYG-202: A Potent Inhibitor of the VEGF Signaling Pathway in Angiogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LYG-202, a novel synthesized flavonoid, has demonstrated significant anti-angiogenic properties by directly targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1] Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The VEGF pathway is a key regulator of angiogenesis, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on key components of the VEGF signaling cascade, and presents relevant quantitative data and experimental methodologies.

Mechanism of Action

This compound exerts its anti-angiogenic effects primarily by inhibiting the activation of the VEGF receptor 2 (VEGFR-2), a crucial step in the initiation of the downstream signaling cascade that promotes endothelial cell proliferation, migration, and differentiation.[1]

Inhibition of VEGFR-2 Phosphorylation

Upon binding of VEGF to its receptor, VEGFR-2 undergoes dimerization and autophosphorylation on specific tyrosine residues in its cytoplasmic domain. This phosphorylation is a critical activation event. Mechanistic studies have revealed that this compound effectively suppresses this VEGF-induced tyrosine phosphorylation of VEGFR-2.[1] By preventing the activation of VEGFR-2, this compound effectively blocks the initial signal transduction of the VEGF pathway.

Downstream Signaling Cascade Inhibition

The activation of VEGFR-2 triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways. This compound has been shown to inhibit the phosphorylation and subsequent activation of key protein kinases in these pathways, including:

-

Akt (Protein Kinase B): A serine/threonine kinase that plays a central role in cell survival and proliferation.

-

ERK (Extracellular signal-Regulated Kinase): A member of the MAPK family that is crucial for cell proliferation and differentiation.

-

p38 MAPK (p38 Mitogen-Activated Protein Kinase): A kinase involved in cellular stress responses, inflammation, and apoptosis.

By decreasing the phosphorylated forms of Akt, ERK, and p38 MAPK, this compound disrupts the downstream signaling necessary for the pro-angiogenic effects of VEGF.[1]

Complementary Anti-Angiogenic Mechanism via the CXCL12/CXCR7 Pathway

In addition to its direct effects on the VEGF pathway, this compound has been found to inhibit angiogenesis through the CXCL12/CXCR7 signaling axis.[2][3][4] This pathway is also implicated in tumor-induced angiogenesis. This compound decreases the secretion of CXCL12 and the expression of its receptor CXCR7. This leads to the suppression of the downstream ERK/AKT/NF-κB signaling cascade, further contributing to its anti-angiogenic and anti-tumor activities.[2][3][4]

Quantitative Data on the Anti-Angiogenic Effects of this compound

The inhibitory effects of this compound on various stages of angiogenesis have been quantified in several in vitro and in vivo models.

| Assay | Model | Parameter Measured | This compound Concentration | Observed Effect |

| Cell Migration Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-induced cell migration | 1 µM, 10 µM | Concentration-dependent inhibition |

| Tube Formation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-induced capillary-like tube formation | 1 µM, 10 µM | Concentration-dependent inhibition |

| Aortic Ring Assay | Rat Aortic Rings | Inhibition of microvessel outgrowth | 1 µM, 10 µM | Concentration-dependent inhibition |

| Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Suppression of neovascularization | 10 nmol/egg, 30 nmol/egg | Dose-dependent inhibition of blood vessel formation |

| Molecular Target | Assay | Cell Line | This compound Concentration | Observed Effect |

| VEGFR-2 Phosphorylation | Western Blot | HUVECs | 1 µM, 10 µM | Concentration-dependent decrease in VEGF-induced phosphorylation |

| Akt Phosphorylation | Western Blot | HUVECs | 1 µM, 10 µM | Concentration-dependent decrease in VEGF-induced phosphorylation |

| ERK Phosphorylation | Western Blot | HUVECs | 1 µM, 10 µM | Concentration-dependent decrease in VEGF-induced phosphorylation |

| p38 MAPK Phosphorylation | Western Blot | HUVECs | 1 µM, 10 µM | Concentration-dependent decrease in VEGF-induced phosphorylation |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HUVEC Migration Assay (Wound Healing Assay)

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in a 6-well plate.

-

Wound Creation: A sterile pipette tip is used to create a linear scratch in the cell monolayer.

-

Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells and then incubated with fresh medium containing various concentrations of this compound in the presence of VEGF.

-

Image Acquisition: Images of the scratch are captured at 0 hours and after a specified time period (e.g., 24 hours).

-

Data Analysis: The width of the scratch is measured at different points, and the percentage of wound closure is calculated to determine the extent of cell migration.

HUVEC Tube Formation Assay

-

Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells.

-

Treatment: The cells are treated with different concentrations of this compound in the presence of VEGF.

-

Incubation: The plate is incubated for a period of time (e.g., 6-12 hours) to allow for the formation of capillary-like structures.

-

Visualization and Quantification: The formation of tube-like networks is observed under a microscope, and the total tube length and number of branch points are quantified using image analysis software.

Rat Aortic Ring Assay

-

Aorta Excision: The thoracic aorta is excised from a rat and cleaned of surrounding connective tissue.

-

Ring Preparation: The aorta is cut into 1-2 mm thick rings.

-

Embedding: The aortic rings are embedded in a collagen gel matrix in a 48-well plate.

-

Treatment: The rings are cultured in endothelial cell growth medium supplemented with VEGF and varying concentrations of this compound.

-

Observation and Quantification: The outgrowth of microvessels from the aortic rings is monitored daily for several days. The extent of microvessel formation is quantified by measuring the length and number of sprouts.

Chick Chorioallantoic Membrane (CAM) Assay

-

Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days to allow for the development of the chorioallantoic membrane (CAM).

-

Window Creation: A small window is carefully made in the eggshell to expose the CAM.

-

Treatment Application: A sterile filter paper disc or a gelatin sponge containing this compound is placed on the CAM.

-

Incubation: The window is sealed, and the eggs are further incubated for 2-3 days.

-

Analysis: The CAM is excised and examined under a stereomicroscope. The number and length of blood vessels in the treated area are quantified to assess the anti-angiogenic effect.

Western Blot Analysis of VEGFR-2 and Downstream Kinase Phosphorylation

-

Cell Lysis: HUVECs are treated with VEGF and different concentrations of this compound for a specified time, then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of VEGFR-2, Akt, ERK, and p38 MAPK.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using densitometry software to determine the relative levels of protein phosphorylation.

Visualizations

Figure 1: Mechanism of this compound Inhibition of the VEGF Signaling Pathway.

Figure 2: Experimental Workflow for Evaluating the Anti-Angiogenic Effects of this compound.

Conclusion

This compound is a promising anti-angiogenic agent that effectively targets the VEGF signaling pathway. Its ability to inhibit VEGFR-2 phosphorylation and downstream signaling, coupled with its effects on the CXCL12/CXCR7 axis, makes it a multifaceted inhibitor of angiogenesis. The quantitative data from in vitro and in vivo studies provide strong evidence for its potency. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound as a potential therapeutic for angiogenesis-dependent diseases, including cancer.

References

- 1. This compound, a newly synthesized flavonoid, exhibits potent anti-angiogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits activation of endothelial cells and angiogenesis through CXCL12/CXCR7 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

The Discovery and Development of LYG-202: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LYG-202 is a novel, synthesized flavonoid derivative demonstrating significant anti-angiogenic and anti-tumor properties. Preclinical investigations have elucidated its mechanism of action, which involves the targeted inhibition of key signaling pathways crucial for tumor neovascularization. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental methodologies and quantitative data to support its potential as a therapeutic candidate.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. The vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, represent a primary signaling axis in promoting tumor angiogenesis.[1] Additionally, the chemokine CXCL12 and its receptor CXCR7 have been identified as key players in mediating angiogenesis, particularly in the context of breast cancer. This compound, a flavonoid with a piperazine substitution, has emerged as a potent inhibitor of these pathways, demonstrating significant anti-angiogenic effects in both in vitro and in vivo models.[1][2]

Chemical Properties

-

Compound Name: this compound

-

Chemical Formula: C25H30N2O5

-

Description: A newly synthesized flavonoid derivative.

Mechanism of Action

This compound exerts its anti-angiogenic effects through a dual mechanism, targeting two distinct but critical signaling pathways involved in neovascularization.

Inhibition of the VEGF/VEGFR-2 Signaling Pathway

This compound has been shown to suppress the VEGF-induced tyrosine phosphorylation of VEGFR-2 (also known as KDR/Flk-1). This inhibition subsequently blocks the activation of downstream signaling cascades, including the protein kinase B (Akt), extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[1] The disruption of this signaling cascade is central to the anti-angiogenic activity of this compound.

Figure 1. Inhibition of the VEGF/VEGFR-2 signaling pathway by this compound.

Inhibition of the CXCL12/CXCR7 Signaling Pathway

In the context of breast cancer, particularly under hypoxic conditions, this compound has been found to decrease the secretion of CXCL12 and the expression of its receptor, CXCR7.[2] This leads to the suppression of the downstream ERK/AKT/nuclear factor kappa B (NF-κB) signaling pathway. The inhibition of this axis results in decreased expression of matrix metalloproteinases (MMP-2, MMP-9) and RhoA, and an increased expression of VE-cadherin, ultimately leading to reduced endothelial cell migration and increased cell adhesion.[2]

Figure 2. Inhibition of the CXCL12/CXCR7 signaling pathway by this compound.

Preclinical Data

In Vitro Efficacy

| Assay | Cell Line/Model | Endpoint | Result | Reference |

| VEGF Signal Transduction Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 | ~1 µM | [1] |

| HUVEC Migration Assay | HUVECs | Inhibition of VEGF-stimulated migration | Dose-dependent inhibition observed | [1] |

| HUVEC Tube Formation Assay | HUVECs | Inhibition of VEGF-stimulated tube formation | Dose-dependent inhibition observed | [1] |

| Rat Aortic Ring Assay | Rat Aortic Rings | Inhibition of microvessel outgrowth | Dose-dependent inhibition observed | [1] |

| Endothelial Cell Migration | EA.hy926 cells | Inhibition of migration induced by MDA-MB-231 CM | Significant inhibition observed | [2] |

| Endothelial Cell Adhesion | EA.hy926 cells | Increased cell adhesion | Significant increase observed | [2] |

In Vivo Efficacy

| Animal Model | Tumor Type | Treatment | Endpoint | Result | Reference |

| Chicken Chorioallantoic Membrane (CAM) | N/A | Topical application of this compound | Inhibition of neovascularization | Significant suppression of new blood vessel formation observed | [1] |

| Nude Mouse Xenograft | Human Breast Cancer (MDA-MB-231) | Intraperitoneal injection of this compound | Inhibition of tumor growth and angiogenesis | Significant inhibition of tumor growth and tumor angiogenesis | [2] |

Experimental Protocols

The following are generalized protocols for the key experiments conducted to evaluate the efficacy of this compound. Specific concentrations, incubation times, and other parameters should be optimized based on the specific experimental setup.

HUVEC Migration Assay (Boyden Chamber Assay)

-

Cell Culture: Culture HUVECs in endothelial cell growth medium.

-

Chamber Preparation: Coat the lower surface of the microporous membrane (8 µm pores) of a Transwell insert with gelatin.

-

Cell Seeding: Suspend HUVECs in serum-free medium and seed them in the upper chamber of the Transwell insert.

-

Treatment: Add medium containing VEGF and varying concentrations of this compound to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several random fields under a microscope.

HUVEC Tube Formation Assay

-

Matrix Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Suspend HUVECs in medium containing VEGF and varying concentrations of this compound.

-

Plating: Seed the HUVEC suspension onto the Matrigel-coated wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.

-

Analysis: Observe the formation of capillary-like structures (tubes) under a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Rat Aortic Ring Assay

-

Aorta Excision: Aseptically dissect the thoracic aorta from a euthanized rat.

-

Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cross-section it into 1 mm thick rings.

-

Embedding: Embed the aortic rings in a collagen gel within the wells of a 48-well plate.

-

Treatment: Add endothelial cell growth medium containing varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, replacing the medium every 2-3 days.

-

Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. Quantify the extent of angiogenesis by measuring the length and number of microvessels.

Western Blot for VEGFR-2 Phosphorylation

-

Cell Treatment: Culture HUVECs to near confluence, serum-starve overnight, and then pre-treat with varying concentrations of this compound for a specified time.

-

Stimulation: Stimulate the cells with VEGF for a short period (e.g., 5-10 minutes).

-

Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: Strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) for normalization.

Figure 3. Western blot workflow for assessing VEGFR-2 phosphorylation.

Pharmacokinetics

Dedicated pharmacokinetic studies for this compound have not been extensively reported in the available literature. As a flavonoid derivative, its pharmacokinetic profile is expected to be influenced by factors such as solubility, metabolism by gut microbiota, and first-pass metabolism in the liver. Further studies are required to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to support its clinical development.

Conclusion

This compound is a promising anti-angiogenic agent with a well-defined dual mechanism of action targeting the VEGF/VEGFR-2 and CXCL12/CXCR7 signaling pathways. Preclinical in vitro and in vivo studies have consistently demonstrated its efficacy in inhibiting key processes of angiogenesis and suppressing tumor growth. The data presented in this technical guide provides a strong rationale for the continued investigation and development of this compound as a potential therapeutic for cancer and other angiogenesis-dependent diseases. Further research, particularly in the areas of pharmacokinetics and safety pharmacology, will be crucial for its translation into the clinical setting.

References

LYG-202: A Preclinical In-depth Technical Guide on a Novel Anti-Cancer Agent

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: LYG-202, a novel synthetic flavonoid incorporating a piperazine substitution, has emerged as a promising preclinical candidate for cancer therapy. Extensive in vitro and in vivo studies have demonstrated its potent anti-tumor activities, primarily through the induction of apoptosis and inhibition of angiogenesis. This technical guide provides a comprehensive overview of the core preclinical findings, detailed experimental protocols, and the molecular pathways implicated in the anti-cancer effects of this compound.

Quantitative Efficacy Data

The anti-proliferative activity of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below. Further studies have quantified its efficacy in inducing apoptosis and inhibiting tumor growth in vivo.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 4.80 |

| SMMC-7721 | Hepatocellular Carcinoma | Not Reported |

| HCT-116 | Colorectal Carcinoma | Not Reported |

| SGC-7901 | Gastric Carcinoma | 27.70 |

| A549 | Lung Carcinoma | Not Reported |

| MDA-MB-231 | Breast Carcinoma | Not Reported |

Data sourced from studies investigating the anti-tumor effects of this compound.[1]

Table 2: In Vivo Tumor Growth Inhibition by this compound in a Murine Hepatoma H22 Solid Tumor Model

| Treatment Group | Dosage (mg/kg) | Tumor Volume Reduction |

| This compound + TNF-α | 125 | Significant |

| This compound + TNF-α | 250 | Significant |

| This compound + TNF-α | 500 | Significant |

| This compound + TNF-α | 750 | Significant |

This compound was shown to significantly enhance the anti-tumor effect of TNF-α.[2]

Core Mechanisms of Action

This compound exerts its anti-cancer effects through two primary mechanisms: the induction of programmed cell death (apoptosis) in tumor cells and the inhibition of new blood vessel formation (angiogenesis) that tumors require for growth and metastasis.

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in various cancer cell lines, including HepG2 and HCT-116 cells.[1][3] This process is mediated through both the extrinsic and intrinsic apoptotic pathways.

Signaling Pathways Involved in this compound-Induced Apoptosis:

-

p53-p21 Pathway: In HCT-116 colorectal carcinoma cells, this compound activates the p53 tumor suppressor protein.[3] This leads to the upregulation of its downstream target, p21(WAF1/Cip1), which in turn induces G1/S phase cell cycle arrest and apoptosis.[3] The expression of key cell cycle proteins such as cyclin D1, cyclin E, and CDK4 is consequently reduced.[3]

-

Caspase Cascade Activation: this compound triggers the activation of the caspase cascade, a family of proteases essential for the execution of apoptosis.[1][3] This includes the activation of initiator caspases-8 and -9, and the executioner caspase-3.[1][3]

-

Bcl-2 Family Modulation: The compound alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio that favors apoptosis.[1]

-

Casein Kinase 2 (CK2) Inhibition: this compound has been shown to inhibit the activity of CK2, a protein kinase that promotes cell survival by activating the NF-κB signaling pathway. By inhibiting CK2, this compound blocks the pro-survival signals of NF-κB and sensitizes cancer cells to TNF-α-induced apoptosis.[4]

Inhibition of Angiogenesis

This compound demonstrates potent anti-angiogenic activity both in vitro and in vivo.[5] This is a critical anti-cancer mechanism as it restricts the tumor's ability to obtain nutrients and oxygen, thereby inhibiting its growth and spread.

Signaling Pathways Involved in this compound-Mediated Angiogenesis Inhibition:

-

VEGFR-2 Signaling Pathway: this compound suppresses the vascular endothelial growth factor (VEGF)-induced signaling cascade, a key driver of angiogenesis. It achieves this by inhibiting the tyrosine phosphorylation of the VEGF receptor 2 (VEGFR-2, also known as KDR/Flk-1).[5] This blockade prevents the activation of downstream signaling molecules including Akt, ERK, and p38 MAPK, which are crucial for endothelial cell migration and tube formation.[5]

-

CXCL12/CXCR7 Signaling Pathway: In the context of breast cancer, this compound has been shown to inhibit angiogenesis by targeting the CXCL12/CXCR7 signaling axis.[6] It decreases the secretion of the chemokine CXCL12 and the expression of its receptor CXCR7.[6] This leads to the suppression of downstream ERK/AKT/NF-κB signaling, resulting in reduced expression of matrix metalloproteinases (MMP-2 and MMP-9) and RhoA, and increased expression of VE-cadherin.[6] These changes collectively lead to decreased endothelial cell migration and increased cell adhesion, thereby inhibiting angiogenesis.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

-

Methodology:

-

Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Western Blot Analysis

-

Objective: To detect the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Methodology:

-

Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p53, p21, caspases, Bcl-2, Bax, p-VEGFR-2, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Cell Implantation: Human cancer cells (e.g., H22, MDA-MB-231) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

-

Drug Administration: Mice are randomized into control and treatment groups. This compound is administered orally or intraperitoneally at various dosages (e.g., 125, 250, 500, 750 mg/kg) for a specified treatment period.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry to assess markers of proliferation and apoptosis.

-

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a potent anti-cancer agent with a dual mechanism of action involving apoptosis induction and angiogenesis inhibition. Its efficacy has been demonstrated in various cancer models, and the underlying molecular pathways have been partially elucidated. Further preclinical development, including comprehensive toxicology and pharmacokinetic studies, is warranted to advance this compound towards clinical investigation. To date, no clinical trials for this compound have been reported. The promising preclinical profile of this compound makes it a compelling candidate for further investigation as a novel therapeutic for a range of solid tumors.

References

- 1. This compound, a new flavonoid with a piperazine substitution, shows antitumor effects in vivo and in vitro [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits the proliferation of human colorectal carcinoma HCT-116 cells through induction of G1/S cell cycle arrest and apoptosis via p53 and p21(WAF1/Cip1) expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound augments tumor necrosis factor-α-induced apoptosis via attenuating casein kinase 2-dependent nuclear factor-κB pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a newly synthesized flavonoid, exhibits potent anti-angiogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits activation of endothelial cells and angiogenesis through CXCL12/CXCR7 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cellular Targets of LYG-202 in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

LYG-202, a synthetic flavonoid derivative, has emerged as a promising anti-cancer agent with multifaceted effects within the tumor microenvironment (TME). This technical guide provides a comprehensive overview of the known cellular targets of this compound, focusing on its potent anti-angiogenic properties and its emerging role in modulating innate immune responses. Through the detailed presentation of quantitative data, experimental methodologies, and signaling pathway diagrams, this document aims to equip researchers with the critical information necessary to advance the understanding and potential therapeutic application of this compound.

Introduction

The tumor microenvironment is a complex and dynamic ecosystem comprising various cell types, including cancer cells, stromal cells, endothelial cells, and immune cells, all of which interact to influence tumor growth, progression, and response to therapy. Targeting the non-malignant components of the TME, such as the tumor vasculature and immune cells, represents a key strategy in modern oncology. This compound has demonstrated significant anti-tumor activity by primarily targeting endothelial cells to inhibit angiogenesis, a critical process for tumor survival and metastasis. Furthermore, recent evidence suggests that this compound can also modulate the function of macrophages, key players in the innate immune system within the TME. This guide will delve into the molecular mechanisms and cellular consequences of this compound's action on these critical cellular components of the tumor microenvironment.

Cellular Targets of this compound

The primary cellular targets of this compound within the tumor microenvironment are endothelial cells and macrophages. Its effects on these cells are mediated through the inhibition of key signaling pathways involved in angiogenesis and inflammation.

Endothelial Cells: Inhibition of Angiogenesis

This compound exerts potent anti-angiogenic effects by disrupting two major signaling axes: the VEGF/VEGFR-2 pathway and the CXCL12/CXCR7 pathway.

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are central to the process of angiogenesis. This compound has been shown to inhibit VEGF-stimulated migration and tube formation of human umbilical vein endothelial cells (HUVECs)[1]. Mechanistic studies have revealed that this compound suppresses the VEGF-induced tyrosine phosphorylation of VEGFR-2 (also known as KDR/Flk-1) and its downstream signaling components, including Akt, ERK, and p38 MAPK[1].

Signaling Pathway Diagram: this compound Inhibition of VEGF/VEGFR-2 Pathway

Caption: this compound inhibits VEGF-induced angiogenesis by blocking VEGFR-2 phosphorylation.

The chemokine CXCL12 and its receptor CXCR7 also play a crucial role in tumor angiogenesis. This compound has been shown to inhibit the activation of endothelial cells and angiogenesis in breast cancer by targeting this pathway[2][3]. It achieves this by decreasing the secretion of CXCL12 and the expression of CXCR7. This leads to the suppression of downstream signaling cascades involving ERK, AKT, and NF-κB, which in turn results in the decreased expression of matrix metalloproteinases (MMP-2, MMP-9) and RhoA, and an increased expression of VE-cadherin[2][3].

Signaling Pathway Diagram: this compound Inhibition of CXCL12/CXCR7 Pathway

Caption: this compound disrupts the CXCL12/CXCR7 axis, leading to reduced endothelial cell activation.

Macrophages: Modulation of Inflammatory Responses

Recent studies have indicated that this compound can also influence the function of macrophages, which are abundant in the TME and can have both pro- and anti-tumoral functions. This compound has been found to suppress NLRP3 inflammasome activation in macrophages[4]. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory responses. By inhibiting the NLRP3 inflammasome, this compound can reduce the secretion of pro-inflammatory cytokines such as IL-1β, potentially shifting the balance of macrophage polarization towards a less inflammatory, and potentially more anti-tumoral, phenotype[4].

Logical Relationship Diagram: this compound and Macrophage NLRP3 Inflammasome

Caption: this compound suppresses the pro-inflammatory response in macrophages by inhibiting NLRP3 inflammasome activation.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data from key studies on the effects of this compound.

Table 1: Anti-Angiogenic Activity of this compound on Endothelial Cells

| Parameter | Cell Line | Treatment/Stimulus | Concentration of this compound | Result | Reference |

| IC50 | HUVEC | VEGF | ~1 µM | Inhibition of VEGF signal transduction | [5] |

| Migration Inhibition | EA.hy926 | Conditioned medium from MDA-MB-231 cells (hypoxia) | 1, 5, 10 µM | Dose-dependent decrease in migrated cells | [3] |

| Invasion Inhibition | EA.hy926 | Conditioned medium from MDA-MB-231 cells (hypoxia) | 1, 5, 10 µM | Dose-dependent decrease in invaded cells | [3] |

| Tube Formation Inhibition | EA.hy926 | Conditioned medium from MDA-MB-231 cells (hypoxia) | 1, 5, 10 µM | Dose-dependent inhibition of tube formation | [3] |

Table 2: Effect of this compound on Protein Expression in Endothelial Cells (EA.hy926)

| Target Protein | Treatment Condition | This compound Concentration | Change in Expression | Reference |

| CXCR7 | Conditioned medium from MDA-MB-231 cells (hypoxia) | 1, 5, 10 µM | Dose-dependent decrease | [3] |

| p-ERK1/2 | Conditioned medium from MDA-MB-231 cells (hypoxia) | 1, 5, 10 µM | Dose-dependent decrease | [3] |

| p-AKT | Conditioned medium from MDA-MB-231 cells (hypoxia) | 1, 5, 10 µM | Dose-dependent decrease | [3] |

| MMP-2 | Conditioned medium from MDA-MB-231 cells (hypoxia) | 1, 5, 10 µM | Dose-dependent decrease | [3] |

| MMP-9 | Conditioned medium from MDA-MB-231 cells (hypoxia) | 1, 5, 10 µM | Dose-dependent decrease | [3] |

| RhoA | Conditioned medium from MDA-MB-231 cells (hypoxia) | 1, 5, 10 µM | Dose-dependent decrease | [3] |

| VE-cadherin | Conditioned medium from MDA-MB-231 cells (hypoxia) | 1, 5, 10 µM | Dose-dependent increase | [3] |

Table 3: Effect of this compound on NLRP3 Inflammasome Activation in Macrophages

| Cell Type | Inflammasome Agonist | This compound Concentration | Effect on IL-1β Secretion | Reference |

| Differentiated THP-1 cells | LPS + Nigericin/ATP | 4 µM | Significant suppression | [4] |

| J774A.1 cells | LPS + Nigericin/ATP | 4 µM | Significant suppression | [4] |

| Bone-marrow-derived macrophages (BMDMs) | LPS + Nigericin/ATP | 4 µM | Significant suppression | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

In Vitro Endothelial Cell Migration Assay (Transwell Assay)

Experimental Workflow: Transwell Migration Assay

Caption: Workflow for assessing the effect of this compound on endothelial cell migration.

Protocol:

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell lines (e.g., EA.hy926) in appropriate endothelial cell growth medium.

-

Preparation of Transwell Inserts: Use Transwell inserts with a polycarbonate membrane (typically 8 µm pore size). The underside of the membrane can be coated with an extracellular matrix protein like fibronectin (10 µg/mL) to promote cell adhesion.

-

Cell Seeding: Starve endothelial cells in serum-free medium for 4-6 hours. Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell inserts at a density of approximately 5 x 104 cells per insert.

-

Treatment: In the lower chamber, add medium containing a chemoattractant, such as VEGF (e.g., 20 ng/mL) or conditioned medium from tumor cells. In the upper chamber, add this compound at various concentrations to the cell suspension. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a period of 12 to 24 hours.

-

Cell Staining and Quantification: After incubation, remove the inserts from the wells. Gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes. Stain the cells with a solution such as 0.1% crystal violet for 20 minutes.

-

Analysis: Wash the inserts with PBS and allow them to air dry. Count the number of migrated cells in several random fields of view under a microscope. The results are typically expressed as the percentage of migrated cells compared to the control.

Western Blot Analysis of VEGFR-2 Phosphorylation

Experimental Workflow: Western Blot for p-VEGFR-2

Caption: Workflow for analyzing the inhibitory effect of this compound on VEGFR-2 phosphorylation.

Protocol:

-

Cell Culture and Treatment: Plate HUVECs in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight in a basal medium. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours. Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

-

Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control protein such as GAPDH or β-actin. Quantify the band intensities using densitometry software.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that effectively targets the tumor microenvironment. Its primary mechanism of action involves the potent inhibition of angiogenesis through the dual blockade of VEGF/VEGFR-2 and CXCL12/CXCR7 signaling pathways in endothelial cells. The emerging evidence of its ability to modulate macrophage function by suppressing the NLRP3 inflammasome opens up new avenues for its therapeutic application, potentially by reprogramming the immune landscape of the TME.

Future research should focus on further elucidating the impact of this compound on a broader range of immune cells within the TME, including T cells, myeloid-derived suppressor cells (MDSCs), and dendritic cells. Investigating its effects on cytokine and chemokine profiles within the tumor will provide a more complete picture of its immunomodulatory properties. Furthermore, exploring the potential synergistic effects of this compound with immune checkpoint inhibitors could lead to the development of novel and more effective combination therapies for a variety of cancers. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in these future investigations.

References

Unveiling the Anti-Angiogenic Potential of LYG-202 in Oncology

A Technical Guide on the Inhibition of Tumor Neovascularization by LYG-202

This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound, a novel synthetic flavonoid, exerts its potent anti-angiogenic effects, thereby inhibiting tumor growth and metastasis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the current understanding of this compound's role in targeting tumor neovascularization.

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[1][2] Tumors require a dedicated blood supply to obtain essential nutrients and oxygen.[3] Consequently, inhibiting angiogenesis has emerged as a promising strategy in cancer therapy.[4][5] this compound, a flavonoid with a piperazine substitution, has demonstrated significant anti-tumor and anti-angiogenic activities in various preclinical models.[6][7] This guide will delve into the signaling pathways modulated by this compound and the experimental evidence supporting its therapeutic potential.

Core Mechanisms of Action

This compound has been shown to inhibit tumor neovascularization through two primary mechanisms:

-

Inhibition of the CXCL12/CXCR7 Signaling Pathway: In the context of triple-negative breast cancer (TNBC), this compound has been found to disrupt the communication between tumor cells and endothelial cells.[1] It achieves this by decreasing the secretion of Chemokine C-X-C Motif Ligand 12 (CXCL12) from cancer cells and downregulating the expression of its receptor, C-X-C Motif Chemokine Receptor 7 (CXCR7), on endothelial cells.[1] This interference leads to the suppression of downstream signaling cascades, including the ERK/AKT/NF-κB pathways.[1]

-

Suppression of the VEGF/VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR/Flk-1), are central players in angiogenesis.[8] this compound has been demonstrated to inhibit VEGF-induced signaling by suppressing the tyrosine phosphorylation of VEGFR-2.[6] This, in turn, prevents the activation of downstream protein kinases such as Akt, ERK, and p38 MAPK.[6]

The culmination of these inhibitory actions results in a multifaceted anti-angiogenic effect, including the inhibition of endothelial cell migration and tube formation, as well as the suppression of microvessel outgrowth.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, demonstrating its efficacy in inhibiting various aspects of angiogenesis.

Table 1: In Vitro Effects of this compound on Endothelial Cell Function

| Assay | Cell Line | Treatment Condition | Key Findings | Reference |

| Endothelial Cell Migration | HUVEC | VEGF-stimulated | Inhibition of migration | [6] |

| EA.hy926 | Conditioned media from MDA-MB-231 cells (hypoxia) | Decreased migration ability | [1] | |

| Tube Formation | HUVEC | VEGF-stimulated | Inhibition of tube formation | [6] |

| EA.hy926 | Conditioned media from MDA-MB-231 cells (hypoxia) | Inhibition of capillary-like tube formation | [9] | |

| Cell Adhesion | EA.hy926 | Conditioned media from MDA-MB-231 cells (hypoxia) | Increased cell adhesion | [1] |

| Protein Expression | EA.hy926 | Conditioned media from MDA-MB-231 cells (hypoxia) | Decreased expression of MMP-2, MMP-9, RhoA; Increased expression of VE-cadherin | [1] |

Table 2: In Vivo and Ex Vivo Anti-Angiogenic Activity of this compound

| Model | Assay | Key Findings | Reference |

| Rat Aortic Ring Assay | Microvessel outgrowth | Arrested microvessel outgrowth | [6] |

| Chicken Chorioallantoic Membrane (CAM) Assay | Neovascularization | Suppressed neovascularization | [6] |

| Nude Mice Xenograft (MDA-MB-231) | Tumor growth and angiogenesis | Inhibited tumor angiogenesis and tumor growth | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's anti-angiogenic properties.

1. Endothelial Cell Migration Assay (Wound Healing Assay)

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or EA.hy926 cells are cultured to confluence in appropriate media.

-

Wound Creation: A sterile pipette tip is used to create a linear scratch in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with media containing various concentrations of this compound, with or without a pro-angiogenic stimulus (e.g., VEGF or conditioned media from hypoxic tumor cells). A control group receives the vehicle.

-

Image Acquisition: Images of the scratch are captured at time 0 and after a specified incubation period (e.g., 12-24 hours).

-

Data Analysis: The width of the scratch is measured at multiple points, and the percentage of wound closure is calculated to quantify cell migration.

2. Tube Formation Assay

-

Matrix Preparation: A basement membrane matrix (e.g., Matrigel) is thawed and coated onto the wells of a multi-well plate, followed by polymerization at 37°C.

-

Cell Seeding and Treatment: Endothelial cells (e.g., HUVECs) are harvested and resuspended in media containing different concentrations of this compound and a pro-angiogenic stimulus. The cell suspension is then seeded onto the polymerized matrix.

-

Incubation and Visualization: The plate is incubated for several hours (e.g., 6-12 hours) to allow for the formation of capillary-like structures. The networks are then visualized and photographed using a microscope.

-

Quantification: The degree of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

3. In Vivo Tumor Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Cell Implantation: A suspension of human cancer cells (e.g., MDA-MB-231) is injected subcutaneously into the flank of the mice.

-

Treatment Administration: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. This compound is administered (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured periodically using calipers.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for blood vessel markers like CD31).

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular pathways targeted by this compound and a typical experimental workflow for its evaluation.

References

- 1. This compound inhibits activation of endothelial cells and angiogenesis through CXCL12/CXCR7 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiangiogenic Activity of Flavonoids: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The combined effect and mechanism of antiangiogenic drugs and PD-L1 inhibitor on cell apoptosis in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 6. This compound, a newly synthesized flavonoid, exhibits potent anti-angiogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a Newly Synthesized Flavonoid, Exhibits Potent Anti-angiogenic Activity In Vitro and In Vivo [jstage.jst.go.jp]

- 8. Mechanisms of Neovascularization and Resistance to Anti-angiogenic Therapies in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols: LYG-202 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

LYG-202 is a synthetic flavonoid compound that has demonstrated significant anti-tumor and anti-angiogenic properties in preclinical studies.[1] Its mechanism of action involves the inhibition of key signaling pathways crucial for tumor growth and vascularization.[2][3] These application notes provide detailed protocols for utilizing this compound in mouse xenograft models, a critical step in the preclinical evaluation of its therapeutic potential. The provided methodologies for both the H22 murine hepatoma and the MDA-MB-231 human breast cancer xenograft models are intended to serve as a comprehensive guide for researchers.

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-targeted mechanism, primarily by inhibiting angiogenesis. It has been shown to suppress the Vascular Endothelial Growth Factor (VEGF)-induced phosphorylation of its receptor, VEGFR-2 (also known as KDR/Flk-1).[2] This blockade disrupts downstream signaling cascades, including the Akt, ERK, and p38 MAPK pathways, which are vital for endothelial cell migration, proliferation, and tube formation – all critical processes in the formation of new blood vessels that supply tumors.[2]

Furthermore, in the context of breast cancer, this compound has been found to inhibit the CXCL12/CXCR7 signaling pathway.[3] This inhibition leads to the suppression of downstream ERK/AKT/NF-κB signaling, which is implicated in tumor angiogenesis and metastasis.[3]

Signaling Pathway of this compound

Caption: this compound inhibits both VEGF/VEGFR-2 and CXCL12/CXCR7 signaling pathways.

Quantitative Data Summary

The following tables summarize the reported and representative quantitative data for this compound and other compounds in mouse xenograft models.

Table 1: this compound Dosage in H22 Mouse Xenograft Model

| Dosage (mg/kg) | Administration Route | Frequency | Outcome |

| 125 | Not Specified | Not Specified | Inhibition of H22 solid tumor growth[4] |

| 250 | Not Specified | Not Specified | Inhibition of H22 solid tumor growth[4] |

| 500 | Not Specified | Not Specified | Inhibition of H22 solid tumor growth[4] |

| 750 | Not Specified | Not Specified | Significant decrease in tumor volume[4] |

Table 2: Representative Tumor Growth Inhibition in MDA-MB-231 Xenograft Model (Example with Compound AD)

| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) |

| Vehicle Control | - | Oral | - | - |

| AD (Low Dose) | 25 | Oral | 35.1 | 24.7 |

| AD (High Dose) | 50 | Oral | 49.5 | 41.0 |

| Docetaxel | 10 | Intraperitoneal | 61.7 | 60.4 |

| Data from a study on a different compound (Arnicolide D) is presented as a template for expected data presentation.[5] |

Experimental Protocols

Experimental Workflow for In Vivo Efficacy Studies

Caption: Workflow for this compound efficacy testing in a mouse xenograft model.

Protocol 1: H22 Hepatoma Xenograft Model

1. Cell Culture:

-

Culture H22 murine hepatoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days to maintain exponential growth.

2. Animal Model:

-

Use male ICR or Kunming mice, 4-6 weeks old.

-

Allow mice to acclimate for at least one week before the experiment.

3. Tumor Cell Inoculation:

-

Harvest H22 cells during the logarithmic growth phase.

-

Wash the cells twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in sterile PBS or serum-free medium at a concentration of 2 x 10^7 cells/mL.[6]

-

Subcutaneously inject 0.2 mL of the cell suspension into the right flank of each mouse.[6]

4. This compound Administration:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into treatment and control groups.

-

Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

-

Administer this compound at the desired dosages (e.g., 125, 250, 500, 750 mg/kg) via oral gavage or intraperitoneal injection daily.[4] The vehicle should be administered to the control group.

5. Monitoring and Endpoint:

-

Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Euthanize the mice when tumors in the control group reach a predetermined size or after a set treatment period (e.g., 14-21 days).

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).

Protocol 2: MDA-MB-231 Breast Cancer Xenograft Model

1. Cell Culture:

-

Culture MDA-MB-231 human breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

-

Use female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.

-

Allow for at least one week of acclimation.

3. Tumor Cell Inoculation (Orthotopic):

-

Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2-5 x 10^7 cells/mL.

-

Anesthetize the mice.

-

Inject 100 µL of the cell suspension into the mammary fat pad.[2][7]

4. This compound Administration:

-

Begin treatment when tumors are established (e.g., ~100 mm³).

-

Randomize mice into control and treatment groups.

-

Administer this compound at appropriate doses (a starting point could be a range of 25-100 mg/kg, adjusted based on tolerability and efficacy, informed by the H22 model data). Administration can be via oral gavage or another appropriate route.

5. Monitoring and Endpoint:

-

Monitor tumor growth and body weight regularly.

-

At the end of the study, euthanize the mice, and collect tumors for weight measurement and further analysis.

Safety and Handling

This compound is an investigational compound. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

References

- 1. This compound, a newly synthesized flavonoid, exhibits potent anti-angiogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits activation of endothelial cells and angiogenesis through CXCL12/CXCR7 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for screening potential targets for the treatment of hepatocellular carcinoma based on H22 tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

Application Notes and Protocols for LYG-202 in Triple-Negative Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. LYG-202, a novel flavonoid derivative with a piperazine substitution, has emerged as a promising investigational compound against TNBC. Preclinical studies have elucidated its multi-faceted anti-cancer properties, primarily centered on the inhibition of angiogenesis and the induction of programmed cell death (apoptosis) and cell cycle arrest.

These application notes provide a comprehensive overview of the mechanisms of action of this compound in TNBC research, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to guide researchers in designing and executing studies to further evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-tumor effects in TNBC through two primary signaling pathways:

-

Inhibition of Angiogenesis via the CXCL12/CXCR7 Axis: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. In the tumor microenvironment of TNBC, the chemokine CXCL12 and its receptor CXCR7 play a pivotal role in promoting angiogenesis. This compound has been shown to disrupt this signaling cascade.[1][2] Specifically, this compound decreases the secretion of CXCL12 from TNBC cells and downregulates the expression of CXCR7 on endothelial cells.[1] This leads to the suppression of downstream signaling pathways, including the ERK/AKT/NF-κB axis, ultimately resulting in decreased expression of matrix metalloproteinases (MMP-2, MMP-9) and RhoA, and increased expression of VE-cadherin.[1] The net effect is the inhibition of endothelial cell migration, invasion, and tube formation, key processes in angiogenesis.

-

Induction of Apoptosis and Cell Cycle Arrest via the PI3K/Akt Pathway: The PI3K/Akt signaling pathway is frequently hyperactivated in breast cancer and plays a critical role in cell survival, proliferation, and resistance to therapy. This compound has been demonstrated to deactivate the PI3K/Akt pathway in breast cancer cells, including the TNBC cell line MDA-MB-231.[3] This inhibition of PI3K/Akt signaling triggers the mitochondrial apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, decreased mitochondrial membrane potential, and activation of caspase-9 and caspase-3.[3] Furthermore, this compound induces cell cycle arrest at the G1/S transition by targeting key cell cycle regulatory proteins such as Cyclin D and CDK4.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in preclinical studies on TNBC.

Table 1: In Vitro Efficacy of this compound in MDA-MB-231 TNBC Cells

| Parameter | Assay | Effect of this compound | Concentration/Time | Reference |

| Cell Viability | MTT Assay | Dose-dependent reduction in cell viability | Data not explicitly quantified in abstracts | [3] |

| Apoptosis | Flow Cytometry | Increased percentage of apoptotic cells | Data not explicitly quantified in abstracts | [3] |

| Cell Cycle | Flow Cytometry | Arrest at G1/S phase | 10, 16, and 22 µmol/L for 12h | [2] |

| Protein Expression | Western Blot | Decreased p-Akt, Cyclin D, Bcl-xL | Data not explicitly quantified in abstracts | [3] |

| Protein Expression | Western Blot | Decreased CXCR7, p-ERK1/2, p-AKT, MMP-2, RhoA | Data not explicitly quantified in abstracts | [1] |

| Protein Expression | Western Blot | Increased VE-cadherin | Data not explicitly quantified in abstracts | [1] |